4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine
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Overview
Description
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic structure combining an oxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired oxazolo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-b]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine-2-carboxylic acid, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine include:
Thiazolo[4,5-b]pyridine: A related compound with a thiazole ring instead of an oxazole ring.
Imidazo[4,5-b]pyridine: Another similar compound with an imidazole ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)8-4-9-5/h4,7H,1-3H2 |
InChI Key |
FDZSBFRBNCCWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=CO2 |
Origin of Product |
United States |
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